Ribonucleoprotein CP31 was first identified in tobacco (Nicotiana sylvestris) and has been extensively studied in various plant species, including Arabidopsis thaliana. The protein is associated with chloroplasts, where it plays a role in RNA metabolism and stability.
Ribonucleoprotein CP31 belongs to a family of chloroplast ribonucleoproteins that are essential for RNA editing. The CP31 family includes multiple isoforms, such as CP31A and CP31B, which exhibit overlapping but distinct functions in RNA processing.
The synthesis of ribonucleoprotein CP31 involves several steps, including gene expression and protein isolation. In vitro studies have demonstrated that the editing activity can be reconstituted using purified components, including ribonucleoproteins and RNA substrates.
Ribonucleoprotein CP31 has a complex structure comprising both protein and RNA components. The exact three-dimensional structure can vary depending on its isoform and the specific RNA it interacts with.
Structural studies have indicated that ribonucleoproteins like CP31 form multimolecular complexes with RNA, which are essential for their function in RNA editing. The binding affinity and specificity of these complexes can be influenced by various factors, including the presence of cofactors or other proteins.
Ribonucleoprotein CP31 catalyzes specific chemical reactions during the RNA editing process:
The editing reaction requires specific conditions, including optimal pH and temperature, as well as the presence of metal ions that may act as cofactors. In vitro assays have been developed to study these reactions in detail.
The mechanism by which ribonucleoprotein CP31 operates involves several key steps:
Studies have shown that mutations in CP31 can lead to significant defects in RNA editing efficiency, underscoring its critical role in this process.
Ribonucleoprotein CP31 has several applications in scientific research:
Ribonucleoprotein CP31 belongs to a conserved family of chloroplast RNA-binding proteins characterized by a modular domain architecture. The canonical structure comprises:
Each RRM domain (~90 amino acids) contains conserved RNP1 and RNP2 submotifs that form a four-stranded β-sheet platform for RNA interaction. Structural analyses reveal that CP31 preferentially binds poly(U) and poly(G) sequences in chloroplast mRNAs through its RRM domains, with binding specificity determined by aromatic residues in the β-sheet surface [1] [3] [8]. The RRM domains exhibit high sequence conservation across plant species, with Arabidopsis CP31A sharing 78% identity in RRM1 and 82% in RRM2 with its tobacco ortholog [5].
Table 1: Conserved Features of RRM Domains in CP31 Proteins
Plant Species | RRM1 Conservation (%) | RRM2 Conservation (%) | Preferred RNA Targets |
---|---|---|---|
Arabidopsis thaliana | 100 (reference) | 100 (reference) | poly(U), poly(G) |
Nicotiana tabacum | 78 | 82 | poly(U), poly(G) |
Oryza sativa (OsCRP1) | 75 | 80 | poly(U), poly(G) |
Spinacia oleracea | 76 | 79 | poly(U), poly(G) |
The N-terminal acidic domain (AD) of CP31 is characterized by a high density of aspartate (D) and glutamate (E) residues, forming a negatively charged region. In Arabidopsis CP31A, this domain spans residues 1-80 and contains 42% acidic amino acids [1] [6]. Functional studies demonstrate that while phosphorylation sites within the AD are dispensable for RNA editing, the complete domain is essential for:
Notably, mutagenesis studies of phosphorylation sites (Ser27, Ser28, Ser34) in Arabidopsis CP31A revealed these post-translational modifications are functionally redundant for RNA editing and cold tolerance, as their mutation did not compromise protein function [2].
Table 2: Functional Consequences of Acidic Domain Modifications in CP31A
Modification Type | Effect on RNA Editing | Effect on ndhF Stability | Cold Tolerance |
---|---|---|---|
Wild-type (full AD) | Normal (13 sites edited) | 100% (reference) | Normal |
Phosphosite mutants (S27A/S28A/S34A) | Normal | 95% | Normal |
Partial AD deletion (Δ1-40) | Normal | 45% | Impaired |
Complete AD deletion (Δ1-80) | Normal | 30% | Severely impaired |
Nuclear genes encoding CP31 exhibit conserved genomic architecture across angiosperms. The Arabidopsis CP31A gene (At1g09340) spans 4.2 kb and contains:
This four-exon/three-intron structure is conserved in tobacco and rice orthologs, though intron lengths vary significantly. The transcription start site (TSS) is positioned 76-88 bp upstream of the translation initiation codon in Arabidopsis, with promoter regions containing light-responsive cis-elements (e.g., G-box motifs) [5] [8]. In rice, the OsCRP1 gene (Os09g0565200) exhibits similar organization but contains additional alternative splice variants that may regulate protein function during stress responses [9].
Table 3: Genomic Features of CP31 Genes in Model Plants
Species | Gene ID | Genomic Locus | Exons | Introns | Transcript Length (nt) |
---|---|---|---|---|---|
Arabidopsis thaliana | At1g09340 | Chr1: 2.98-3.02 Mb | 4 | 3 | 1,142 |
Oryza sativa | Os09g0565200 | Chr9: 21.45-21.48 Mb | 4 | 3 | 1,287 |
Nicotiana tabacum | NsCP31 | Scaffold_125: 0.83-0.87 Mb | 4 | 3 | 1,205 |
CP31 proteins contain an N-terminal transit peptide (TP) that directs their import into chloroplasts via the TOC/TIC (translocon outer/inner chloroplast membrane) machinery. The TP of Arabidopsis CP31A consists of 45 amino acids with characteristic features:
In vitro import assays using isolated chloroplasts confirm that full-length CP31 is efficiently imported and processed to its mature form in the stroma [1] [5]. Interestingly, CP31 has nucleocytoplasmic homologues generated through alternative evolutionary pathways:
Immunogold labeling and GFP fusion studies confirm that CP31 primarily localizes to chloroplast stroma, where it forms high-molecular-weight complexes (≥200 kDa) with multiple chloroplast mRNAs [3] [8]. Under stress conditions, a subset of CP31 redistributes to chloroplast nucleoids, suggesting dynamic regulation of its localization [8].
Table 4: Subcellular Localization Features of CP31 Family Proteins
Protein | Species | Targeting Signal | Primary Localization | Homologue | Homologue Localization |
---|---|---|---|---|---|
CP31A | Arabidopsis thaliana | N-terminal TP (45 aa) | Chloroplast stroma | FMV3bp | Nucleus/cytoplasm |
OsCRP1 | Oryza sativa | N-terminal TP (52 aa) | Chloroplast sub-compartments | OsCRP1-alt | Nucleus/cytoplasm |
CP31 | Nicotiana tabacum | N-terminal TP (48 aa) | Chloroplast stroma | None identified | - |
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